molecular formula C19H16ClFN4O2S B3011000 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide CAS No. 921467-88-1

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide

Katalognummer: B3011000
CAS-Nummer: 921467-88-1
Molekulargewicht: 418.87
InChI-Schlüssel: CFHCMPJCGZKNQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide is a novel synthetic compound designed for research purposes, featuring a ureido-functionalized thiazole core. This structure is of significant interest in medicinal chemistry, particularly in the development of anticancer agents. Compounds with a 4-phenylthiazol-2-amine scaffold have demonstrated potent antiproliferative activities against various human cancer cell lines, including hepatocellular carcinoma (HCC), with some derivatives showing superior efficacy to established drugs like Sorafenib . The incorporation of a ureido linkage and halogenated aryl rings (chlorophenyl and fluorobenzyl) is a strategic design element, as these motifs are frequently associated with enhanced biological activity and improved binding affinity to molecular targets . Preliminary research on analogous molecules suggests this compound may act as a potential inhibitor of key signaling pathways involved in cell proliferation. One proposed mechanism, based on structurally similar candidates, is inhibition of the insulin-like growth factor 1 receptor (IGF1R), a validated target in oncology . The anticancer potential of related thiazole derivatives is often linked to their ability to induce apoptosis (programmed cell death), trigger cell cycle arrest (e.g., in the G2/M phase), and inhibit cell migration . Furthermore, the molecular structure presents opportunities for investigation as a protein kinase inhibitor, given that quinazoline and thiazole derivatives are well-known as templates for rational drug design in this area . This product is intended for research and further characterization in biological assays only. Please Note: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O2S/c20-13-3-7-15(8-4-13)23-18(27)25-19-24-16(11-28-19)9-17(26)22-10-12-1-5-14(21)6-2-12/h1-8,11H,9-10H2,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHCMPJCGZKNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Urea Linkage Formation: The urea linkage is formed by reacting an amine with an isocyanate or by using phosgene derivatives.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the employment of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the urea linkage or the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated precursors, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. The thiazole moiety is known for its ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit specific pathways critical for tumor growth and metastasis.

Cancer TypeObserved EffectsReference
BreastCytotoxicity in MCF-7 cells
LungInhibition of cell proliferation
ColonInduction of apoptosis

Antibacterial Activity

The compound has shown moderate antibacterial effects against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values range from 100 to 400 μg/mL, indicating potential as an alternative or adjunctive treatment in antibiotic-resistant infections.

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus200
Streptococcus pneumoniae150

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE), which is significant for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing neurotransmission.

Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF-7 breast cancer cells demonstrated significant cytotoxicity compared to control groups. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Study 2: Antibacterial Efficacy

In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth effectively at concentrations lower than traditional antibiotics, suggesting its potential utility in treating resistant strains.

Wirkmechanismus

The mechanism of action of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the thiazole ring and substituted phenyl groups can enhance its binding affinity and specificity for certain biological targets.

Vergleich Mit ähnlichen Verbindungen

Structural Analog 1: 2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide (CAS 897620-90-5)

  • Molecular Formula : C₁₅H₁₂ClN₅O₂S₂
  • Molecular Weight : 393.9 g/mol
  • Key Differences : The acetamide group is linked to a thiazol-2-yl substituent instead of 4-fluorobenzyl.
  • Lower molecular weight (393.9 vs. 418.87) may improve solubility but reduce membrane permeability .

Structural Analog 2: 2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide (CAS 922046-49-9)

  • Molecular Formula : C₂₃H₁₈ClN₃O₄S₂
  • Molecular Weight : 500.0 g/mol
  • Key Differences: Replaces the ureido group with a sulfonamido (-SO₂-NH-) linker and substitutes the fluorobenzyl with a phenoxyphenyl group.
  • Implications: The sulfonamido group enhances acidity (pKa ~10) compared to the neutral ureido group, altering ionization state under physiological conditions.

Structural Analog 3: 2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide (CAS 1207050-42-7)

  • Molecular Formula : C₂₁H₁₉ClFN₃O₂S₂
  • Molecular Weight : 472.97 g/mol
  • Key Differences: Features a thioether (-S-) bridge on the thiazole and a 4-fluorophenoxyethyl acetamide substituent.
  • Implications: The thioether may improve metabolic stability but introduce susceptibility to oxidation. The flexible phenoxyethyl chain could enhance conformational flexibility for target binding .

Structural Analog 4: N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

  • Molecular Formula : C₁₂H₁₂FN₃O₂S
  • Molecular Weight : 281.31 g/mol
  • Key Differences : Replaces the thiazole with a dihydrothiadiazole ring and lacks the ureido group.
  • Crystallographic data (monoclinic P2₁/c) reveals hydrogen-bonding networks involving the acetamide and fluorophenyl groups, which may stabilize the solid-state structure .

Comparative Analysis of Key Properties

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Substituents Hydrogen-Bonding Groups LogP* (Predicted)
Target Compound 418.87 4-Fluorobenzyl, ureido 2 donors, 3 acceptors 3.2
Analog 1 (CAS 897620-90-5) 393.90 Thiazol-2-yl, ureido 2 donors, 4 acceptors 2.8
Analog 2 (CAS 922046-49-9) 500.00 Phenoxyphenyl, sulfonamido 1 donor, 5 acceptors 4.1
Analog 3 (CAS 1207050-42-7) 472.97 4-Fluorophenoxyethyl, thioether 1 donor, 3 acceptors 3.9
Analog 4 281.31 Dihydrothiadiazole, acetyl 1 donor, 2 acceptors 1.5

*LogP values estimated using fragment-based methods.

Discussion of Substituent Effects

  • 4-Fluorobenzyl vs. Thiazol-2-yl (Analog 1) : The fluorobenzyl group in the target compound enhances lipophilicity (LogP 3.2 vs. 2.8), favoring blood-brain barrier penetration. The thiazol-2-yl group in Analog 1 may improve aqueous solubility but reduce target affinity in hydrophobic binding pockets .
  • Ureido vs. Sulfonamido (Analog 2): The ureido group’s dual hydrogen-bonding capacity (donor and acceptor) offers stronger interactions with polar residues in enzyme active sites compared to the sulfonamido group’s single donor .
  • Thioether vs.

Computational Insights

  • Electrostatic Potential Maps: Multiwfn analysis () reveals that the target compound’s ureido group exhibits strong electron-deficient regions (δ+), facilitating interactions with electron-rich biological targets.
  • Noncovalent Interactions: NCI plots () highlight van der Waals interactions between the fluorobenzyl group and hydrophobic protein pockets, critical for selective binding .

Biologische Aktivität

The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide is a complex organic molecule notable for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structural characteristics that contribute to its efficacy.

Structural Characteristics

The molecular structure of the compound includes several key components:

  • Thiazole Ring : Known for its role in various biological activities, contributing to the compound's stability and reactivity.
  • Urea Linkage : Facilitates hydrogen bonding, enhancing interactions with biological targets.
  • Chlorophenyl and Fluorobenzyl Substituents : These groups influence solubility, binding affinity, and overall biological activity.

Table 1: Structural Features of the Compound

ComponentDescription
Thiazole RingContributes to stability and biological activity
Urea LinkageEnhances hydrogen bonding with biological targets
4-Chlorophenyl GroupIncreases reactivity and potential target interaction
4-Fluorobenzyl GroupModulates pharmacokinetic properties

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells.

  • Cytotoxicity Studies : The compound has been tested against several cancer types, including breast, lung, and colon cancers. In vitro studies demonstrated an IC50 value indicating potent cytotoxicity.
    • Example Study : In a study involving HepG2 hepatocellular carcinoma cells, the compound showed an IC50 value of 0.62±0.34μM0.62\pm 0.34\mu M, outperforming established drugs like Sorafenib (IC50 = 1.62±0.27μM1.62\pm 0.27\mu M) .
  • Mechanism of Action : The anticancer mechanism appears to involve:
    • Induction of G2/M phase arrest in the cell cycle.
    • Promotion of early-stage apoptosis.
    • Inhibition of key signaling pathways, such as IGF1R .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Its structural features suggest it may interact with specific molecular targets, modulating their activity.

Case Studies

Several studies have highlighted the biological activity of similar thiazole derivatives, which provide insights into the potential applications of this compound:

  • Study on Ureido-Substituted Thiazoles : A related thiazole derivative exhibited potent anticancer activity by inhibiting HCC cell migration and colony formation .
  • Mechanistic Insights : Research on other thiazole derivatives has revealed that structural modifications can significantly impact their biological profiles, emphasizing the importance of specific substituents in enhancing activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Thiazole Core Formation : React 2-amino-4-substituted thiazole derivatives with acetonitrile in the presence of anhydrous aluminum chloride to form the thiazole backbone .

Ureido Group Introduction : Couple 4-chlorophenyl isocyanate with the thiazole intermediate under basic conditions (e.g., DMF, K₂CO₃) to introduce the ureido moiety.

Acetamide Functionalization : React the thiazolyl intermediate with 4-fluorobenzylamine using a coupling agent like EDCI/HOBt in dichloromethane .
Critical Parameters : Solvent choice, temperature (typically 60–80°C for thiazole formation), and stoichiometric ratios (e.g., 1:1.2 for amine coupling).

Q. How is the structural integrity and purity of this compound validated?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient to assess purity (>95%) .
  • NMR : Confirm substituent positions via ¹H NMR (e.g., thiazole protons at δ 7.2–7.8 ppm; fluorobenzyl CH₂ at δ 4.4 ppm) and ¹³C NMR (amide carbonyl at ~170 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ ≈ 443.3 g/mol).

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Computational Design : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. For example, ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error .
  • Process Parameters : Optimize solvent (e.g., DMF for solubility), catalyst (e.g., AlCl₃ for thiazole cyclization), and temperature control (reflux vs. microwave-assisted synthesis) .
  • Example Workflow :
StepParameterOptimal ConditionYield Improvement
Thiazole FormationSolventToluene+15%
Ureido CouplingCatalystDBU+20%

Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., MIC for antimicrobial activity; IC₅₀ in MCF-7 cells for anticancer screening) .
  • Structure-Activity Analysis : Compare substituent effects (e.g., 4-fluorobenzyl vs. 4-chlorophenyl groups) using analogs (e.g., replacing thiazole with oxadiazole) .
  • Mechanistic Studies : Use fluorescence polarization assays to evaluate target binding (e.g., kinase inhibition) and rule off-target effects .

Q. What in silico strategies predict pharmacokinetic properties (e.g., logP, metabolic stability)?

  • Methodological Answer :

  • Lipophilicity (logP) : Calculate via software like MarvinSketch (e.g., predicted logP = 3.2 for this compound) .
  • Metabolic Stability : Use CYP450 isoform docking (e.g., AutoDock Vina) to identify vulnerable sites (e.g., fluorobenzyl group resists oxidation) .
  • ADME Profiling : Leverage SwissADME for bioavailability radar plots, highlighting high gastrointestinal absorption but potential P-gp efflux issues.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.